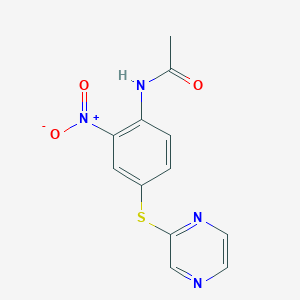
N-(2-Nitro-4-(pyrazin-2-ylthio)phenyl)acetamide
Cat. No. B8661129
Key on ui cas rn:
55564-28-8
M. Wt: 290.30 g/mol
InChI Key: ZENMVGHHSFRNDV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04005202
Procedure details


A solution of 9.6 g. 1-acetamido-2-nitro-4-thiocyanatobenzene in 60 ml. dimethylformamide is treated under nitrogen with 1.52 g. of sodium borohydride, the exothermic reaction being controlled so that the temperature does not exceed 30° C. After stirring the mixture at 20°-25° C. for 1 hour, 15 ml. of acetone is added, then, after 2 hours, 9.1 g. of 2-chloropyrazine is added. The mixture is warmed slowly and kept at 100°-110° C. for 3 hours, cooled and diluted with water. The product is filtered off and washed with water, pentane and recrystallized from methanol affording 1-acetamido-2-nitro-4-(pyrazin-2-ylthio)benzene.






Identifiers


|
REACTION_CXSMILES
|
[C:1]([NH:4][C:5]1[CH:10]=[CH:9][C:8]([S:11][C:12]#[N:13])=[CH:7][C:6]=1[N+:14]([O-:16])=[O:15])(=[O:3])[CH3:2].CN(C)C=O.[BH4-].[Na+].Cl[C:25]1[CH:30]=NC=[CH:27][N:26]=1>O.CC(C)=O>[C:1]([NH:4][C:5]1[CH:10]=[CH:9][C:8]([S:11][C:12]2[CH:27]=[N:26][CH:25]=[CH:30][N:13]=2)=[CH:7][C:6]=1[N+:14]([O-:16])=[O:15])(=[O:3])[CH3:2] |f:2.3|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(=O)NC1=C(C=C(C=C1)SC#N)[N+](=O)[O-]
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
CN(C=O)C
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[BH4-].[Na+]
|
Step Four
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
ClC1=NC=CN=C1
|
Step Five
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Step Six
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
CC(=O)C
|
Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
After stirring the mixture at 20°-25° C. for 1 hour
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
does not exceed 30° C
|
WAIT
|
Type
|
WAIT
|
|
Details
|
after 2 hours
|
|
Duration
|
2 h
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The mixture is warmed slowly
|
WAIT
|
Type
|
WAIT
|
|
Details
|
kept at 100°-110° C. for 3 hours
|
|
Duration
|
3 h
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
cooled
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The product is filtered off
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with water, pentane
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
recrystallized from methanol
|
Outcomes


Product
Details
Reaction Time |
1 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C)(=O)NC1=C(C=C(C=C1)SC1=NC=CN=C1)[N+](=O)[O-]
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
